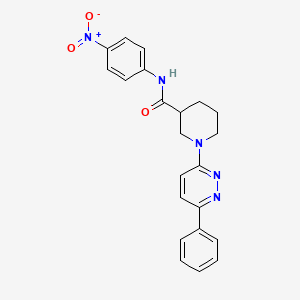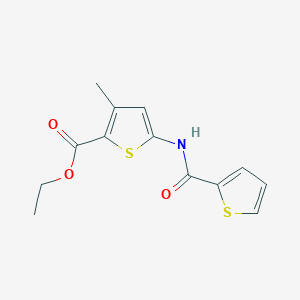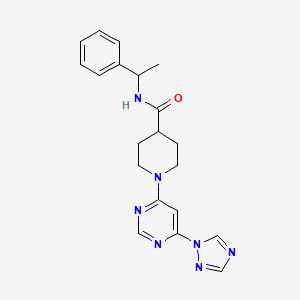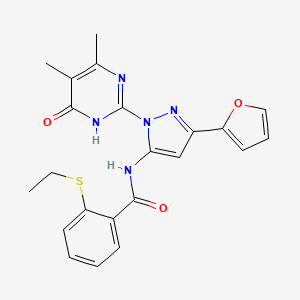
3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro substituents.
Synthesis of the furan-pyridine intermediate: This step involves the coupling of a furan ring with a pyridine ring through various coupling reactions, such as Suzuki or Heck coupling.
Amidation reaction: The final step involves the reaction of the dichlorophenyl intermediate with the furan-pyridine intermediate in the presence of an amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will yield amines.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- 3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)butanamide
Uniqueness
Compared to similar compounds, 3-(2,6-dichlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-15-3-1-4-16(21)14(15)6-7-19(24)23-12-13-8-9-22-17(11-13)18-5-2-10-25-18/h1-5,8-11H,6-7,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFCNAZFANUEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-3-({1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2525654.png)
![2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2525657.png)

![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)
![4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2525660.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)
![N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2525663.png)


![3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2525671.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)
